N,N-dicyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a furan ring substituted with a nitro-pyrazole moiety and dicyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitro-pyrazole moiety and the dicyclohexyl groups. Common reagents used in these reactions include furan derivatives, nitro-pyrazole, and dicyclohexylamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and confirming the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and pyrazole moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can lead to the formation of various substituted furan and pyrazole compounds.
Scientific Research Applications
N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The nitro-pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The dicyclohexyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N-DICYCLOHEXYL-5-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Similar structure but with an amino group instead of a nitro group.
N,N-DICYCLOHEXYL-5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of the nitro-pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H28N4O4 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H28N4O4/c26-21(24(16-7-3-1-4-8-16)17-9-5-2-6-10-17)20-12-11-19(29-20)15-23-14-18(13-22-23)25(27)28/h11-14,16-17H,1-10,15H2 |
InChI Key |
GCRJFVLLOXJSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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